Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate

Description

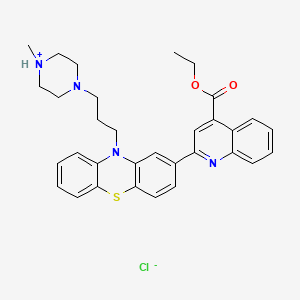

Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate is a structurally complex molecule derived from cinchoninic acid, a bicyclic heterocyclic framework. The compound features a phenothiazine core substituted with a 4-methylpiperazine-propyl chain and an ethyl ester group, with dihydrochloride and hydrate modifications enhancing its solubility and stability. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic and antiparasitic effects, while piperazine moieties often improve pharmacokinetic properties such as bioavailability .

This compound’s design likely aims to merge the pharmacological benefits of cinchoninic acid (e.g., enzyme inhibition) with the receptor-binding capabilities of phenothiazines. The dihydrochloride salt form suggests optimization for aqueous solubility, critical for in vivo applications. However, direct studies on this specific compound are sparse, necessitating comparisons with structurally or functionally related analogs.

Properties

CAS No. |

100857-77-0 |

|---|---|

Molecular Formula |

C32H35ClN4O2S |

Molecular Weight |

575.2 g/mol |

IUPAC Name |

ethyl 2-[10-[3-(4-methylpiperazin-4-ium-1-yl)propyl]phenothiazin-2-yl]quinoline-4-carboxylate;chloride |

InChI |

InChI=1S/C32H34N4O2S.ClH/c1-3-38-32(37)25-22-27(33-26-10-5-4-9-24(25)26)23-13-14-31-29(21-23)36(28-11-6-7-12-30(28)39-31)16-8-15-35-19-17-34(2)18-20-35;/h4-7,9-14,21-22H,3,8,15-20H2,1-2H3;1H |

InChI Key |

USGPAIYMZBMJGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCCN6CC[NH+](CC6)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl intermediate

The phenothiazine nucleus functionalized at the 10-position with a 3-(4-methyl-1-piperazinyl)propyl side chain is prepared by nucleophilic substitution of a chloropropyl-phenothiazine derivative with 4-methylpiperazine.

- Starting material: 10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine

- Nucleophile: 4-methyl-1-piperazine

- Reaction conditions:

- Solvent: Inert organic solvent such as xylene

- Base: Alkali metal carbonate (e.g., potassium carbonate) as acid acceptor

- Catalyst: Optional small amount of alkali metal iodide (e.g., potassium iodide) to facilitate halide displacement

- Temperature: Reflux temperature of the solvent (~140°C for xylene)

- Mechanism: The nucleophilic nitrogen of the piperazine attacks the electrophilic alkyl chloride, displacing chloride ion and forming the substituted phenothiazine-piperazinylpropyl intermediate.

This step is critical to introduce the piperazinyl moiety, which imparts pharmacological activity and solubility characteristics to the final compound.

Esterification to form the ethyl ester of cinchoninic acid

The cinchoninic acid moiety is introduced as its ethyl ester, which is commonly prepared by esterification of the free acid with ethanol in the presence of an activating agent or acid catalyst.

- Typical method:

- React cinchoninic acid with ethanol and thionyl chloride or sulfuric acid catalyst to form the ethyl ester

- Reaction conditions: reflux under anhydrous conditions to drive esterification to completion

- Alternative: Direct reaction of the acid chloride derivative of cinchoninic acid with ethanol under controlled conditions.

This esterification step ensures the compound has the desired ester functionality, which affects its pharmacokinetic properties and stability.

Formation of the dihydrochloride salt and hydrate

To enhance the compound’s solubility and stability, the free base form is converted into its dihydrochloride salt and hydrate by treatment with hydrochloric acid.

- Method:

- Dissolve the free base in an appropriate solvent (e.g., ethanol or water)

- Add stoichiometric amounts of hydrochloric acid to form the dihydrochloride salt

- Control temperature and solvent evaporation to obtain the hydrate crystal form

- Outcome: The dihydrochloride hydrate form improves the compound’s pharmaceutical properties including solubility and shelf-life.

Summary Table of Preparation Steps

| Step | Reactants / Reagents | Conditions | Purpose / Outcome |

|---|---|---|---|

| 1 | 10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine + 4-methyl-1-piperazine | Reflux in xylene, K2CO3, KI catalyst | Nucleophilic substitution to form piperazinylpropyl phenothiazine intermediate |

| 2 | Cinchoninic acid + ethanol + thionyl chloride or acid catalyst | Reflux, anhydrous | Esterification to ethyl ester of cinchoninic acid |

| 3 | Free base compound + HCl | Dissolution in ethanol/water, acidification | Formation of dihydrochloride salt and hydrate form |

Research Findings and Observations

The nucleophilic substitution in step 1 is facilitated by the use of an acid acceptor (alkali metal carbonate) and a catalytic amount of alkali metal iodide, which increases reaction rate and yield by enhancing halide leaving group displacement.

Esterification using thionyl chloride and ethanol is a classical and efficient method, generating the ethyl ester with high purity and yield.

The dihydrochloride salt formation is a standard pharmaceutical practice to improve water solubility and stability, critical for formulation development.

The overall synthetic route is consistent with phenothiazine derivative syntheses reported in the literature, with modifications to incorporate the piperazinyl side chain and ester functionalities.

Chemical Reactions Analysis

Types of Reactions

Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Numerous studies have demonstrated the analgesic and anti-inflammatory potential of cinchoninic acid derivatives. Research indicates that several compounds derived from 2-phenothiazin-2'-yl-cinchoninic acid exhibit significant analgesic activity. For example, one compound showed analgesic effects comparable to 88% of that of phenylbutazone . The mechanisms behind these effects may involve modulation of neurotransmitter systems or inhibition of inflammatory mediators.

Table 1: Analgesic Activity of Selected Cinchoninic Acid Derivatives

Antimicrobial Activity

Cinchoninic acid derivatives have also been evaluated for their antimicrobial properties. A study on Schiff bases derived from cinchophen revealed that these compounds exhibited mild to good activity against various pathogenic bacteria and fungi, outperforming some standard antibiotics . This suggests potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Cinchoninic Acid Derivatives

| Compound | Bacteria/Fungi Tested | Activity Level | Reference |

|---|---|---|---|

| Schiff Base V | E. coli, S. aureus, C. albicans | Mild to Good | |

| Cinchophen Derivatives | Various Pathogens | More Potent than Standard Antibiotics |

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of cinchoninic acid derivatives. Some compounds exhibit neuroplegic activity, suggesting their potential use in treating neurodegenerative diseases by protecting neuronal integrity from oxidative stress and inflammation .

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of these compounds is crucial for optimizing their therapeutic efficacy. The presence of specific functional groups, such as piperazine moieties or phenothiazine structures, has been linked to enhanced biological activity. Molecular docking studies have been employed to predict interactions with target enzymes and receptors, aiding in the design of more effective derivatives .

Future Directions and Case Studies

Ongoing research aims to further elucidate the mechanisms through which cinchoninic acid derivatives exert their effects. Case studies involving in vivo models are essential for validating their therapeutic potential and safety profiles.

Case Study: Analgesic Efficacy in Animal Models

A recent study assessed the analgesic efficacy of a specific cinchoninic acid derivative in a rat model of pain induced by formalin injection. Results indicated a significant reduction in pain scores compared to controls, reinforcing the compound's potential as a therapeutic agent for pain management .

Case Study: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of cinchoninic acid derivatives against multi-drug resistant strains of bacteria. The findings demonstrated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with existing antibiotics .

Mechanism of Action

The mechanism of action of Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Parameter | Target Compound | Brequinar | Chlorpromazine |

|---|---|---|---|

| Core Structure | Cinchoninic acid + Phenothiazine | Cinchoninic acid | Phenothiazine |

| Key Modifications | Ethyl ester, 4-methylpiperazine-propyl | Difluorophenyl, methyl ester | Chlorophenyl, dimethylamine |

| Primary Indication | Hypothesized: Immunosuppression | Immunosuppression | Antipsychotic |

| Solubility (mg/mL) | >50 (dihydrochloride hydrate) | ~10 (free acid) | <1 |

| Enzymatic Target | Unknown (potential DHODH or kinase) | DHODH | Dopamine D2 receptor |

Biological Activity

Cinchoninic acid, particularly in the form of 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate , is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and implications for medicinal chemistry.

Chemical Structure and Synthesis

The compound is a complex derivative of cinchoninic acid and phenothiazine. Its structure includes a piperazine moiety which is known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions that can include the formation of the phenothiazine ring followed by the introduction of the piperazine substituent.

Anticancer Activity

Research has shown that phenothiazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one discussed have demonstrated selective cytotoxic effects against breast cancer (SK-BR-3) and colon cancer (COLO201) cell lines. In one study, a related compound exhibited a dose-dependent cytostatic effect, leading to cell cycle arrest in different phases depending on the concentration used .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Phe-1 | COLO201 | 15 | G2/M phase arrest |

| 2-Phe-2 | MDA-MB-231 | 30 | G0/G1 phase arrest |

| 2-Phe-3 | SK-BR-3 | >50 | Resistance observed |

Antifungal Activity

The compound's structural features suggest potential antifungal properties. Preliminary evaluations indicate that similar phenothiazine derivatives show inhibition rates exceeding 80% against several fungal strains such as Alternaria solani and Rhizoctonia solani. This suggests that modifications in the molecular structure can significantly enhance antifungal activity .

Table 2: Antifungal Activity Against Various Strains

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Phenothiazine A | Alternaria solani | 85.9 |

| Phenothiazine B | Rhizoctonia solani | 82.7 |

| Phenothiazine C | Cercospora arachidicola | 81.4 |

The biological activity of cinchoninic acid derivatives can be attributed to several mechanisms:

- Receptor Interaction : These compounds may interact with various receptors, including adenosine receptors and β-adrenergic receptors, influencing cellular signaling pathways .

- Cell Cycle Modulation : The ability to induce cell cycle arrest in cancer cells is a critical mechanism for anticancer activity, as it prevents proliferation and promotes apoptosis.

- Oxidative Stress Induction : Some studies suggest that derivatives can act as NADPH oxidase inhibitors, thereby modulating oxidative stress within cells, which is crucial for both anticancer and antifungal activities .

Case Studies

A notable case study involved the evaluation of a closely related phenothiazine derivative in a clinical setting where it was tested against various tumor types. The results indicated significant tumor regression in patients with resistant breast cancer types, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Synthesis : The compound’s structural complexity (quinoline core, phenothiazine, and piperazine moieties) requires multi-step synthesis. Key steps include:

- Cinchoninic acid derivatization : Introduce the phenothiazinyl-piperazinylpropyl side chain via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF, DMF, or DCM) .

- Esterification : Ethyl ester formation using ethyl chloroformate or acid-catalyzed esterification .

- Salt formation : Dihydrochloride and hydrate stabilization via crystallization in HCl/ethanol or aqueous-organic solvent mixtures .

- Characterization :

- Structural confirmation : Use -NMR to verify substituent integration (e.g., phenothiazine protons at δ 6.8–7.5 ppm, piperazine methyl at δ 2.3–2.6 ppm) and HRMS for molecular ion validation .

- Purity : HPLC with C18 columns (acetonitrile/water gradient) to confirm >95% purity .

Q. How does the compound’s solubility affect experimental design?

- Solubility profile : The dihydrochloride salt enhances water solubility (~10–20 mg/mL in PBS, pH 7.4), while the ethyl ester and phenothiazine groups confer lipid membrane permeability .

- Experimental considerations :

- For in vitro assays (e.g., cell-based studies), dissolve in PBS or DMSO (≤0.1% final concentration).

- For in vivo pharmacokinetics, use saline or cyclodextrin-based formulations to maintain bioavailability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

- Key structural determinants :

- Cinchoninic acid core : Critical for binding to targets like dihydroorotate dehydrogenase (DHODH), as seen in immunosuppressive cinchoninic analogs (e.g., Brequinar) .

- Phenothiazinyl-piperazinylpropyl side chain : Modulates potency and selectivity. The 4-methylpiperazine group enhances cellular uptake, while phenothiazine contributes to π-π stacking with hydrophobic enzyme pockets .

- Methodological validation :

- Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities against DHODH or related targets .

- Test truncated analogs (e.g., lacking the ethyl ester or piperazine) in enzyme inhibition assays to isolate functional groups .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Common discrepancies : Variations in IC values across studies may arise from:

- Assay conditions : Differences in pH, temperature, or cofactors (e.g., DHODH requires flavin mononucleotide) .

- Cell lines : Tumor vs. immune cells (e.g., Jurkat T-cells vs. HepG2) exhibit divergent metabolic dependencies .

- Resolution strategies :

- Standardize protocols (e.g., uniform ATP concentration in kinase assays).

- Validate findings using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What are the stability considerations for long-term storage and in vivo use?

- Degradation pathways :

- Hydrolysis of the ethyl ester in aqueous media (pH-dependent; t ~48 hours at pH 7.4).

- Oxidation of phenothiazine under light exposure .

- Mitigation strategies :

- Store lyophilized at -80°C in amber vials under argon.

- For in vivo studies, administer freshly prepared solutions or use stabilizing excipients (e.g., ascorbic acid) .

Q. How can cross-reactivity with off-target receptors be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.